molecular formula C11H15NO B1204746 N,N-Dimethyl-3-phenylpropanamide CAS No. 5830-31-9

N,N-Dimethyl-3-phenylpropanamide

Cat. No. B1204746
CAS RN: 5830-31-9
M. Wt: 177.24 g/mol
InChI Key: FDBVFKPSUNQAHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N,N-Dimethyl-3-phenylpropanamide often involves complex reactions and methodologies. For instance, the preparation of 3-Dimethylamino-3-phenylpropanol, a compound with a similar backbone, is achieved through a Knoevenagel reaction followed by a reduction process, showcasing the intricate steps involved in synthesizing such molecules (Xiang, 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to N,N-Dimethyl-3-phenylpropanamide is often characterized by advanced techniques such as X-ray crystallography. A study on a related compound, (±)-threo-3-Hydroxy-2,3-diphenylpropanoic Acid Dimethylamide, revealed its crystal structure, providing insights into the spatial arrangement and intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Kolev et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N,N-Dimethyl-3-phenylpropanamide can be quite diverse, including chemoselective reactions that lead to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines. Such reactions highlight the compound's potential in synthesizing complex molecular structures with significant biological or pharmacological relevance (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of compounds structurally similar to N,N-Dimethyl-3-phenylpropanamide, such as solubility and thermal stability, are crucial for their application in various domains. For example, polyamides derived from related molecules demonstrate excellent solubility and thermal stability, making them suitable for high-performance materials applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding characteristics of N,N-Dimethyl-3-phenylpropanamide analogs, can be elucidated through detailed theoretical and experimental studies. Research involving DFT calculations and spectral analysis contributes to a deeper understanding of these compounds' electronic structure and chemical behavior (Demir et al., 2016).

Scientific Research Applications

  • Synthetic Chemistry Applications N,N-Dimethyl-3-phenylpropanamide has been utilized in the field of synthetic chemistry. For instance, it was used in a novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines via amidinium-intermediates. This process is a new synthetic approach to 2,3-Dihydro-1,3,3-trimethylindol-2-one, showcasing the compound's utility in creating complex molecular structures (Mekhael et al., 2002).

  • Biological Applications The compound has also found applications in biology, particularly in designing new pharmacophores for anticancer agents. A series of functionalized amino acid derivatives including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide were synthesized and evaluated for their cytotoxicity against human cancer cell lines. This highlights the compound's potential role in the development of new anticancer drugs (Kumar et al., 2009).

  • Crystallography and Material Science In the area of crystallography and material science, the structure of related compounds such as (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide has been determined, which contributes to our understanding of molecular interactions and properties in the solid state (Kolev et al., 1995).

  • Heterocyclic Chemistry N,N-Dimethyl-3-phenylpropanamide is also significant in heterocyclic chemistry. The utility of N,N-dimethyl enaminones as building blocks for a wide range of heterocyclic derivatives has been explored, demonstrating the compound's versatility in synthesizing biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

  • Pharmaceutical Research In pharmaceutical research, the compound has been used to create new series of functionalized benzamides, demonstrating its role in the synthesis of potential therapeutic agents. For example, synthesis and antimicrobial studies of N-substituted benzamides showcased the creation of novel compounds with potential applications in treating microbial infections (Tayade et al., 2012).

properties

IUPAC Name

N,N-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVFKPSUNQAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207028
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-phenylpropanamide

CAS RN

5830-31-9
Record name N,N-Dimethylhydrocinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
D Gong, B Hu, W Yang, D Chen - ChemCatChem, 2019 - Wiley Online Library
Five Ru(II)‐NC complexes were tested as catalysts for α‐alkylation of unactivated amides using alcohols as alkylating agents, and complex {(C 5 H 4 N)‐(C 6 H 4 )}RuCl(CO)(PPh 3 ) 2 (…
K Azizi, R Madsen - Chemical Science, 2020 - pubs.rsc.org
A new radical condensation reaction is developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides with water as the only byproduct. The …
Number of citations: 20 pubs.rsc.org
S Hosokawa, K Teramoto, Y Motoyama - ChemistrySelect, 2016 - Wiley Online Library
The combination of commercially available palladium on carbon (Pd/C) with 1,1,3,3‐tetramethyldisiloxane (TMDS) was found to be an effective catalyst system for the production of …
H Nagae, T Hirai, D Kato, S Soma, S Akebi… - Chemical …, 2019 - pubs.rsc.org
Amide bonds are stable due to the resonance between the nitrogen lone pair and the carbonyl moiety, and therefore the chemical transformation of amides, especially tertiary amides, …
Number of citations: 30 pubs.rsc.org
N Miyoshi, S Kimura, S Kubo… - Asian Journal of …, 2020 - Wiley Online Library
Ketone synthesis via the addition of organometallic reagents to amides has long been investigated. In many cases, it is necessary to control the solvent, reaction temperature, and …
Number of citations: 6 onlinelibrary.wiley.com
GE Keck, MD McLaws, TT Wager - Tetrahedron, 2000 - Elsevier
The scope and generality of a direct process for the conversion of tertiary amides directly to methyl esters has been investigated. The process involves a two-step, one pot procedure in …
Number of citations: 65 www.sciencedirect.com
H Nagashima - Synlett, 2015 - thieme-connect.com
The discovery of the ruthenium cluster μ 3 ,-(η 2 :η 3 :η 5 -acenaphythylene)Ru 3 (CO) 7 (1), which is active in catalytic reactions involving Si–H bond activation, and the rate …
Number of citations: 38 www.thieme-connect.com
B Zhang, H Li, Y Ding, Y Yan, J An - The Journal of Organic …, 2018 - ACS Publications
A practical and scalable single electron transfer reduction mediated by sodium dispersions has been developed for the reduction and reductive deuteration of tertiary amides. The …
Number of citations: 43 pubs.acs.org
SK Aavula, A Chikkulapally… - Journal of Chemical …, 2013 - journals.sagepub.com
A simple, cost effective and environmentally benign method is reported for the preparation of N,N-dimethylamides from carboxylic acids. The versatility of the method is determined by …
Number of citations: 3 journals.sagepub.com
X Yang, X Tian, N Sun, B Hu, Z Shen, X Hu… - Organometallics, 2022 - ACS Publications
Reported herein is a well-defined geometry-constrained tridentate N,N,O-nickel complex for selective α-alkylation of unactivated amides using readily available alcohols as the …
Number of citations: 5 pubs.acs.org

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